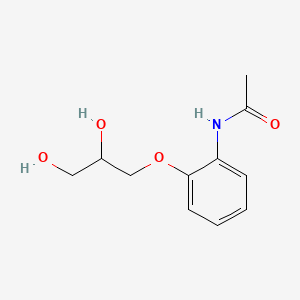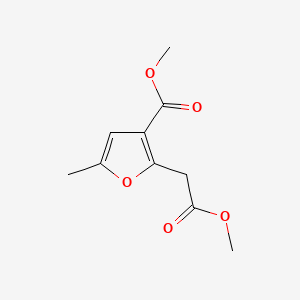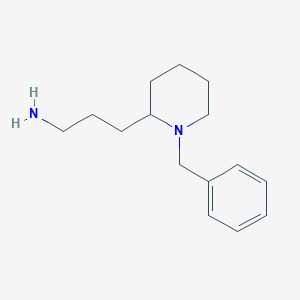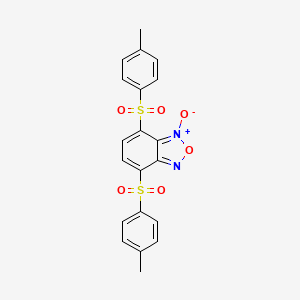
4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an imidazole ring substituted with a chlorine atom and a methoxy group attached to an aniline moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Chlorination: The imidazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Coupling with Aniline: Finally, the chlorinated imidazole is coupled with 3-methoxyaniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; often requires a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and antitubercular agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Biology: Studies have explored its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex molecules, which can be applied in material science and chemical manufacturing.
作用機序
The mechanism of action of 4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline involves its interaction with specific molecular targets. The chlorine and methoxy groups on the imidazole ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antitubercular effects .
類似化合物との比較
Similar Compounds
- N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide
- N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)sulfonamide
Comparison
Compared to similar compounds, 4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline exhibits unique properties due to the presence of the methoxy group, which can influence its reactivity and binding affinity to biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
特性
分子式 |
C10H10ClN3O |
|---|---|
分子量 |
223.66 g/mol |
IUPAC名 |
4-(4-chloroimidazol-1-yl)-3-methoxyaniline |
InChI |
InChI=1S/C10H10ClN3O/c1-15-9-4-7(12)2-3-8(9)14-5-10(11)13-6-14/h2-6H,12H2,1H3 |
InChIキー |
DJCLJGKHLXTVTR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N)N2C=C(N=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
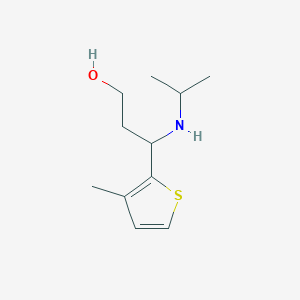
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
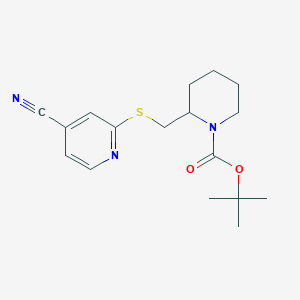
![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)

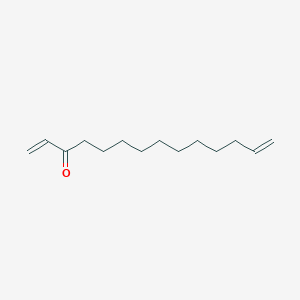

![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
